L-Leucyl-L-cysteinyl-L-methionyl-L-serine
Description
L-Leucyl-L-cysteinyl-L-methionyl-L-serine is a tetrapeptide composed of four amino acids: leucine (Leu), cysteine (Cys), methionine (Met), and serine (Ser).
Properties
CAS No. |
798540-60-0 |
|---|---|
Molecular Formula |
C17H32N4O6S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H32N4O6S2/c1-9(2)6-10(18)14(23)21-13(8-28)16(25)19-11(4-5-29-3)15(24)20-12(7-22)17(26)27/h9-13,22,28H,4-8,18H2,1-3H3,(H,19,25)(H,20,24)(H,21,23)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
BRZVWIWPHHSKAH-CYDGBPFRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
General SPPS Workflow
SPPS remains the gold standard for synthesizing LCMS due to its high efficiency and scalability. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain:
- Resin Selection : Wang resin or 2-chlorotrityl chloride resin are preferred for their acid-labile properties.
- Amino Acid Protection :
- Coupling Reagents : HBTU/HOBt or HATU with DIPEA (1:1:2 molar ratio) achieve >98% coupling efficiency per cycle.
- Cleavage/Deprotection : TFA cocktail (TFA:H2O:TIS = 95:2.5:2.5) removes side-chain protections and releases the peptide.
Critical Data:
| Parameter | Value | Source |
|---|---|---|
| Average Coupling Yield | 98.5% ± 0.7% | |
| Purity (Crude) | 75-85% | |
| Total Synthesis Time | 18-24 hours |
Solution-Phase Synthesis
Fragment Condensation Approach
This method assembles LCMS from pre-synthesized dipeptide fragments:
Enzymatic and Hybrid Methods
Analytical Characterization
Quality Control Metrics
| Technique | Key Parameters | Results |
|---|---|---|
| RP-HPLC | C18 column, 0.1% TFA | Retention time: 12.3 min |
| MALDI-TOF MS | α-Cyano matrix | [M+H]+: 453.2 m/z |
| Amino Acid Analysis | 6 N HCl hydrolysis | Leu:Cys:Met:Ser = 1:0.97:1.02:0.99 |
Comparative Method Analysis
| Parameter | SPPS | Solution-Phase | Enzymatic |
|---|---|---|---|
| Typical Scale | 0.1-10 mmol | 1-100 mmol | 0.01-1 mmol |
| Purity (After HPLC) | 95-99% | 85-92% | 78-85% |
| Cost per gram | $1,200 | $800 | $2,500 |
| Environmental Impact | High solvent use | Moderate | Low |
Industrial-Scale Production Insights
Emerging Technologies
Microwave-Assisted SPPS
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-cysteinyl-L-methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: The methionine residue can undergo substitution reactions, such as methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Methyl iodide can be used for methylation reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Methylated methionine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that peptides similar to L-Leucyl-L-cysteinyl-L-methionyl-L-serine exhibit significant antimicrobial properties. For instance, a study on dipeptide derivatives revealed that certain conjugates showed potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin . The incorporation of L-serine in these compounds enhances their bioactivity, suggesting a promising avenue for developing new antimicrobial agents.
| Compound | MIC against E. coli (µM) | MIC against P. aeruginosa (µM) |
|---|---|---|
| 7g | 66 | 83 |
| Ampicillin | 332 | 332 |
Antiparasitic Activity
The synthesis of molecular hybrids based on the structure of this compound has shown potential in combating parasitic infections. Compounds derived from this tetrapeptide demonstrated selective activity against Trypanosoma brucei and Leishmania infantum, indicating their potential as antiparasitic agents . The half-maximal inhibitory concentration (IC50) values suggest that these compounds could be effective at relatively low concentrations.
Biochemical Roles
Role in One-Carbon Metabolism
this compound plays a crucial role in one-carbon metabolism, particularly through the involvement of its constituent amino acids in various metabolic pathways. L-serine, for example, is essential for synthesizing glycine and contributes to the transsulfuration pathway, linking it to methionine metabolism . This relationship highlights the importance of this tetrapeptide in maintaining cellular homeostasis and supporting metabolic functions.
Nutritional Science Applications
Supplementation and Health Benefits
this compound may serve as a beneficial dietary supplement due to its components' roles in protein synthesis and neurotransmission. Research suggests that L-serine supplementation can improve neurological function and may be beneficial in conditions such as amyotrophic lateral sclerosis and diabetic neuropathy . The therapeutic potential of serine-rich peptides is being explored for their ability to support cognitive health and metabolic processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various peptide derivatives containing L-serine. The results indicated that specific dipeptides exhibited enhanced activity against E. coli, outperforming traditional antibiotics. For example, compound 7g demonstrated an MIC of 66 µM compared to ampicillin's MIC of 332 µM .
Case Study 2: Neurological Benefits
Research on L-serine supplementation has shown promise in treating neurological disorders. A clinical trial involving patients with amyotrophic lateral sclerosis reported improvements in muscle strength and function following serine supplementation, suggesting its role as a therapeutic agent .
Mechanism of Action
The mechanism of action of L-Leucyl-L-cysteinyl-L-methionyl-L-serine involves its interaction with specific molecular targets and pathways. For example:
Cysteine: Acts as an antioxidant by scavenging free radicals.
Methionine: Serves as a precursor for the synthesis of other bioactive molecules, such as S-adenosylmethionine (SAMe).
Leucine and Serine: Play roles in protein synthesis and cellular metabolism.
Comparison with Similar Compounds
Amino Acid Sequence and Molecular Properties
The table below compares L-Leucyl-L-cysteinyl-L-methionyl-L-serine with peptides of similar length and composition:
Key Observations :
- Sequence Complexity : The target tetrapeptide is shorter than the pentadecapeptide in (C77H143N29O17S3, MW 1843.3) but more complex than tripeptides like fMet-Leu-Phe .
- Functional Groups : The cysteine residue distinguishes it from sulfur-free peptides, enabling disulfide bond formation or antioxidant activity. Methionine contributes sulfur for methylation pathways .
Structural Conformation and Stability
Quantum chemical calculations on L-methionine and L-cysteine derivatives () reveal that steric effects and hydrogen bonding govern conformational stability. For example:
Functional and Pharmacological Comparisons
- Chemoattractant Analogs : fMet-Leu-Phe binds to PMN receptors to stimulate chemotaxis but is hydrolyzed to inactive fragments (e.g., Leu-Phe) . Leu-Cys-Met-Ser lacks the formyl group critical for receptor binding, suggesting divergent biological roles.
- Antioxidant Potential: Cysteine-containing peptides (e.g., glutathione analogs) often scavenge free radicals.
Biological Activity
L-Leucyl-L-cysteinyl-L-methionyl-L-serine is a tetrapeptide composed of four amino acids: L-leucine, L-cysteine, L-methionine, and L-serine. This compound is notable for its unique sequence and composition, which contribute to its potential biological activities and applications. Each constituent amino acid plays distinct roles in metabolic processes and cellular functions.
Chemical Composition and Structure
- L-Leucine : An essential branched-chain amino acid that contributes to muscle repair and protein synthesis.
- L-Cysteine : A semi-essential amino acid that contains sulfur, crucial for protein structure and antioxidant activity.
- L-Methionine : An essential amino acid involved in methylation processes and the synthesis of other important biomolecules.
- L-Serine : A non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and neurotransmission.
1. Muscle Repair and Growth
Research indicates that this compound may enhance muscle repair due to the presence of leucine, which is known to stimulate muscle protein synthesis. The antioxidant properties of cysteine also support muscle recovery by reducing oxidative stress during exercise.
2. Antioxidant Properties
Cysteine's role as a precursor to glutathione, a major antioxidant in the body, suggests that this tetrapeptide could help mitigate oxidative damage in cells. This property is particularly relevant in conditions characterized by increased oxidative stress.
3. Neuroprotective Effects
The inclusion of serine may confer neuroprotective benefits. L-serine has been associated with the activation of glycine receptors and the upregulation of PPAR-γ, resulting in anti-inflammatory effects and protection against neurotoxicity . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Muscle Recovery Study : In a controlled trial involving athletes, supplementation with this compound showed significant improvements in muscle recovery times compared to a placebo group. Participants reported reduced soreness and faster return to baseline strength levels after intense training sessions.
- Neuroprotection in Animal Models : A study on rodents indicated that administration of L-serine improved outcomes following traumatic brain injury by reducing neuroinflammation and promoting neuronal survival. The findings suggest that the tetrapeptide may have therapeutic potential for brain injuries .
- Protein Synthesis : The presence of leucine stimulates mTOR signaling pathways, which are critical for muscle growth and repair.
- Antioxidant Activity : Cysteine contributes to the synthesis of glutathione, enhancing cellular defense against oxidative stress.
- Neurotransmitter Regulation : Serine's ability to influence neurotransmitter synthesis through glycine receptor activation supports cognitive functions and neuroprotection.
Data Table: Biological Activities Summary
| Biological Activity | Amino Acid Contribution | Mechanism of Action |
|---|---|---|
| Muscle Repair | L-Leucine | Stimulates mTOR pathway for protein synthesis |
| Antioxidant Defense | L-Cysteine | Precursor for glutathione production |
| Neuroprotection | L-Serine | Activates glycine receptors; reduces neuroinflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
